Thiazole-2,4-diamine hydrochloride
Description
Overview of Thiazole (B1198619) Chemistry and its Significance in Heterocyclic Compound Research
Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. wikipedia.org Its derivatives are a subject of intense investigation due to their wide-ranging applications in pharmaceuticals, agrochemicals, and dyes. slideshare.nettaylorandfrancis.com The thiazole ring is a vital structural motif found in numerous biologically active molecules, both natural and synthetic, underscoring its significance in medicinal and chemical sciences. ijper.organalis.com.my
The foundation of thiazole chemistry was laid by the pioneering work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, remains a principal and widely described method for creating thiazole derivatives. ijper.orgmdpi.com This historical discovery opened the door to a century of research, with the field experiencing continuous and intensive development. e-bookshelf.de Early investigations have evolved into sophisticated modern studies utilizing advanced theoretical and physical techniques to understand the reactivity and structure of the thiazole molecule. e-bookshelf.de The volume of annual publications on monocyclic thiazoles continues to grow, reflecting the sustained academic interest in this versatile heterocycle. e-bookshelf.de
The thiazole ring is a planar, 5-membered structure with the molecular formula C₃H₃NS. wikipedia.org Thiazoles are classified as azoles, a group of heterocycles that also includes oxazoles and imidazoles. wikipedia.org A key feature of the thiazole ring is its significant π-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.org This aromatic character is confirmed by ¹H NMR spectroscopy, where ring protons show chemical shifts between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. wikipedia.org
The distribution of electron density in the ring makes specific positions susceptible to different types of reactions. Calculated π-electron density shows that the C5 position is the primary site for electrophilic substitution, while the C2 position is the site for nucleophilic substitution. slideshare.netfabad.org.tr In Thiazole-2,4-diamine (B2776682) hydrochloride, the core thiazole ring is substituted with amine groups at the 2 and 4 positions, creating a highly functionalized and reactive molecule.
Table 1: Physicochemical Properties of Thiazole-2,4-diamine hydrochloride
| Property | Value |
| CAS Number | 72792-54-2 sigmaaldrich.com |
| Molecular Formula | C₃H₆ClN₃S nih.gov |
| Molecular Weight | 151.62 g/mol chemscene.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically ≥95% sigmaaldrich.comchemscene.com |
| SMILES | NC1=NC(N)=CS1.Cl chemscene.com |
This data is compiled from multiple chemical supplier and database entries.
The thiazole scaffold is often compared with its reduced, non-aromatic counterparts, thiazoline (B8809763) and thiazolidine (B150603). Thiazolidine-based compounds, particularly thiazolidinones, are also a significant class of heterocycles known for a wide range of biological activities. taylorandfrancis.comnih.gov The primary distinction lies in the aromaticity of the thiazole ring, which is absent in the saturated thiazolidine and partially saturated thiazoline rings. nih.gov This difference fundamentally alters the electronic properties and reactivity of the scaffolds.
The aromatic nature of the thiazole ring in compounds like this compound provides a stable, planar core that is ideal for developing molecules that can interact with biological targets through π-stacking and other electronic interactions. In contrast, the flexible, three-dimensional structure of thiazolidine scaffolds is exploited in other areas of medicinal chemistry. nih.gov Research has explored both thiazole and thiazolidine cores as potential scaffolds for various therapeutic agents, highlighting their distinct yet complementary roles in drug discovery. nih.govmdpi.com
Academic and Research Relevance of this compound
This compound is recognized as a key heterocyclic building block in chemical synthesis. chemscene.combldpharm.com The thiazole scaffold itself is a versatile starting point for generating more complex molecules, and the presence of two amine groups on the ring in this compound makes it particularly valuable. nih.gov These amine groups serve as reactive handles for further chemical derivatization, allowing chemists to readily introduce a variety of substituents and build molecular diversity. This utility is crucial in fields like medicinal chemistry, where the rapid synthesis of compound libraries is essential for discovering new lead compounds. acs.org The development of synthetic routes to create such functionalized building blocks is an important area of research, as it facilitates the exploration of chemical space around the core scaffold. acs.org
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of more than 18 FDA-approved drugs and numerous other compounds under investigation. ijper.orgmdpi.com Thiazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. analis.com.mymdpi.comfabad.org.trnih.gov
The academic and commercial interest in thiazole derivatives is driven by their proven therapeutic potential. nih.gov Researchers continually modify the thiazole ring at its various positions to generate novel compounds with enhanced potency and selectivity. analis.com.mynih.gov For instance, studies have shown that 2,4-disubstituted thiazole derivatives are a common structural feature in many biologically active compounds. nih.gov The investigation of thiazole-based compounds as anti-Candida agents, inhibitors of metastatic cancer cell migration, and antimicrobial agents against resistant bacterial strains demonstrates the scaffold's ongoing importance in addressing significant health challenges. nih.govnih.govnih.gov this compound, as a readily available and versatile building block, serves as a critical starting point for the synthesis of these next-generation therapeutic agents.
Table 2: Reported Biological Activities of Thiazole Derivatives
| Biological Activity | Research Context | Citations |
| Anticancer | Inhibition of cancer cell growth and proliferation; inhibition of metastatic cell migration. | ijper.orgnih.gov |
| Antimicrobial | Activity against MRSA, VISA, VRSA, E. coli, and other resistant strains. | mdpi.comfabad.org.tr |
| Antifungal | Activity against various Candida species and other fungal strains. | nih.govnih.govnih.gov |
| Anti-inflammatory | Found in drugs like Meloxicam and in various research compounds. | ijper.orgnih.gov |
| Antiviral | Found in drugs like the antiretroviral Ritonavir. | ijper.org |
| Antihypertensive | Thiazole derivatives have been explored for their antihypertensive effects. | mdpi.com |
Emerging Applications in Material Science Research
While the primary focus of research involving the thiazole scaffold has been in medicinal chemistry, its derivatives are gaining attention in material science. The structural characteristics of the thiazole ring, such as its aromaticity and the presence of heteroatoms, make it a candidate for developing novel functional materials.
Research into related heterocyclic compounds has demonstrated significant potential in corrosion inhibition. For example, a study on a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine derivative showed it to be an effective mixed-type corrosion inhibitor for mild steel in a hydrochloric acid environment, achieving an inhibition efficiency of 94.6% at a concentration of 0.5 mM. nih.gov The mechanism often involves the adsorption of the molecule onto the metal surface, where the lone pair of electrons on the nitrogen and sulfur atoms interact with the metal, forming a protective layer. nih.gov Although specific studies focusing exclusively on this compound are limited, its structural similarity to other effective heterocyclic inhibitors suggests its potential utility in this field. The presence of multiple amine groups could further enhance its adsorption properties on metal surfaces.
Furthermore, thiazole derivatives have been explored in the production of dyes and functional polymers due to their stable heterocyclic structure, which can form the basis of chromophores or be incorporated into polymer backbones to impart specific properties.
Current Gaps and Future Research Perspectives for this compound
Despite its established role as a synthetic intermediate, there are notable gaps in the research landscape of this compound and its direct derivatives. The vast majority of studies focus on synthesizing and testing a wide range of 2,4-disubstituted thiazoles for biological activity, leaving the specific properties and applications of the parent hydrochloride compound less explored. nih.govnih.gov
Future research perspectives are therefore rich with opportunity. A significant area for development is the expansion of its applications in material science. Detailed studies are needed to quantify the corrosion inhibition potential of this compound itself and to explore its use in creating specialized polymers or organic electronic materials.
In the realm of medicinal chemistry, while its derivatives are numerous, there is room for more strategic design. Future work could focus on creating derivatives with enhanced selectivity and improved pharmacokinetic profiles. fabad.org.tr Research could also explore novel synthetic methodologies that utilize this compound to build complex, multi-ring heterocyclic systems, potentially leading to the discovery of compounds with new mechanisms of action. mdpi.com The versatility of the thiazole scaffold is a key theme, suggesting that continued exploration of its derivatives will likely yield novel therapeutic agents and functional materials. fabad.org.tr Optimizing the substituents on the thiazole ring remains a promising direction for developing new molecules with enhanced or targeted properties. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine |
| Sulfur |
| Nitrogen |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazole-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H,4H2,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAUAFCGXNRKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986615 | |
| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36518-76-0, 72792-54-2, 67355-26-4 | |
| Record name | 4-Thiazolamine, 2,5-dihydro-2-imino-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72792-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 72792-54-2 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-amine--hydrogen chloride (1/1) | |
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| Record name | 1,3-thiazole-2,4-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways for Thiazole 2,4 Diamine Hydrochloride and Its Derivatives
Direct Synthesis Approaches to Thiazole-2,4-diamine (B2776682) Hydrochloride
The direct synthesis of the thiazole-2,4-diamine core is a fundamental process in the creation of a wide array of derivatives.
The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for constructing the thiazole ring. youtube.comresearchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). youtube.comresearchgate.net In the context of thiazole-2,4-diamine, thiourea is a common and inexpensive starting material. youtube.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring. youtube.com
Another established route involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates, known as the Cook-Heilborn synthesis, to yield 5-aminothiazoles. pharmaguideline.com Furthermore, Tcherniac's synthesis utilizes the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles. pharmaguideline.com
A variety of starting materials can be employed to generate the thiazole core. For instance, the reaction of phenacyl bromides with thioureas is a common method for producing 2,4-disubstituted thiazoles. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and purity of thiazole-2,4-diamine hydrochloride. Key parameters that are often adjusted include the choice of solvent, temperature, and catalyst. For example, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been successfully achieved in water at 50°C using β-cyclodextrin as a catalyst, which facilitates the reaction of α-halogenated β-keto esters with thiourea. organic-chemistry.org
The use of microwave assistance has also emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of thiazole derivatives. researchgate.net This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
Researchers have also explored solvent-free conditions. For instance, the grinding of α-halocarbonyl compounds with thioureas at room temperature has been shown to produce 2,4-disubstituted thiazoles in good yields, offering a more environmentally friendly and efficient alternative to traditional solvent-based methods. researchgate.net
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Method | Catalyst | Solvent | Temperature | Key Advantages |
| Conventional Heating | None specified | Ethanol | Reflux | Established method |
| Microwave-Assisted | None | - | Elevated | Rapid reaction times, improved yields researchgate.net |
| Grinding | None | Solvent-free | Room Temperature | Environmentally friendly, efficient researchgate.net |
| β-Cyclodextrin Catalysis | β-Cyclodextrin | Water | 50°C | Green solvent, good yields organic-chemistry.org |
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. This includes the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions. youtube.commdpi.com
One notable green approach is the use of grinding to facilitate the reaction between α-halocarbonyl compounds and thioureas, completely eliminating the need for a solvent. researchgate.net Another example is the use of β-cyclodextrin in water, which acts as a supramolecular catalyst to promote the reaction. organic-chemistry.org Furthermore, solvent-free methods using microwave irradiation have also been developed, providing a rapid and efficient synthesis of thiazole derivatives. youtube.com
The use of catalysts like iodine in water has been reported for the synthesis of 5-amino-1,2,4-thiadiazoles, a related class of compounds, highlighting the potential for metal-free and environmentally benign catalytic systems. mdpi.com
Synthesis of Functionalized Thiazole-2,4-diamine Derivatives
The functionalization of the thiazole-2,4-diamine core is essential for developing new compounds with specific biological activities.
The amino groups at positions 2 and 4 of the thiazole ring are key sites for functionalization. Various synthetic strategies have been developed to introduce a wide range of substituents at these positions.
Acylation and alkylation are common methods for modifying the amino groups of thiazole-2,4-diamine. libretexts.org
Acylation: Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. libretexts.org This reaction introduces an acyl group onto the nitrogen atom. For instance, N-(4-phenyl-1,3-thiazol-2-yl)-benzamide has been synthesized by reacting 2-amino-4-phenylthiazole (B127512) with benzoyl chloride. analis.com.my The synthesis of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole has also been reported. johnshopkins.edu
Alkylation: Alkylation introduces an alkyl group onto the nitrogen atom. pharmaguideline.com This can be achieved by reacting the aminothiazole with an alkyl halide. pharmaguideline.com The nitrogen atom of the thiazole ring can also be alkylated, leading to the formation of thiazolium cations. pharmaguideline.com Polyalkylation can be a challenge in Friedel-Crafts alkylation, as the introduction of an electron-donating alkyl group can activate the ring for further substitution. libretexts.org
Table 2: Examples of Acylation and Alkylation Reactions on Thiazole Derivatives
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | 2-Amino-4-phenylthiazole, Benzoyl chloride | N-(4-phenyl-1,3-thiazol-2-yl)-benzamide | analis.com.my |
| Acylation | 2-Amino-4-(chloromethyl)thiazole, Acylating agents | 2-Acylamino-4-(chloromethyl)thiazole derivatives | Not explicitly detailed in provided text |
| Alkylation | Thiazole, Alkyl halides | Thiazolium cations | pharmaguideline.com |
| Alkylation | 2,4-Thiazolidinedione (B21345), Alkyl or benzyl (B1604629) halides | N-Alkyl- and benzylthiazolidinediones | researchgate.net |
Strategies for Substitutions at the Amino Groups (Positions 2 and 4)
Condensation Reactions with Carbonyl Compounds
Condensation reactions between 2,4-diaminothiazoles and carbonyl compounds, such as aldehydes and ketones, are a fundamental method for elaborating the core thiazole structure. These reactions typically proceed through the formation of an imine or a related intermediate, leading to a variety of derivatives. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of one of the amino groups of the thiazole onto the electrophilic carbonyl carbon. libretexts.org This is often followed by the elimination of a water molecule to form a C=N double bond. wikipedia.orgchemguide.co.uk
The specific outcome of the reaction can be influenced by the reaction conditions and the nature of the carbonyl compound. For instance, the reaction of 2-aminothiazoles with α,β-unsaturated aldehydes can lead to the formation of 2-thioalkyl benzothiazoles under metal-free conditions with oxygen as an oxidant. nih.gov
Formation of Schiff Bases and Hydrazone Derivatives
Schiff bases, characterized by an imine (-C=N-) group, are readily formed from the condensation of 2,4-diaminothiazoles with aldehydes or ketones. researchgate.netnih.govresearchgate.net This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the Schiff base. wikipedia.orgyoutube.com These derivatives are of significant interest due to their diverse biological activities. researchgate.netnih.gov
Hydrazone derivatives, which contain a C=N-NH- moiety, can be synthesized by reacting 2,4-diaminothiazoles with hydrazides or hydrazines. nih.govuobaghdad.edu.iqresearchgate.net These reactions also proceed through a condensation mechanism. chemguide.co.ukuobaghdad.edu.iq For example, 2-hydrazinyl-4-substituted-1,3-thiazole derivatives have been synthesized by the heterocyclization of thiosemicarbazones with α-haloketones. nih.gov The resulting hydrazone derivatives have shown promise as potent anti-cancer and antimicrobial agents. nih.govresearchgate.net
Table 1: Examples of Condensation Reactions for Thiazole Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Aminothiazole (B372263) | Aldehyde/Ketone | Schiff Base | nih.gov |
| 2-Aminothiazole | Hydrazine (B178648)/Hydrazide | Hydrazone | researchgate.net |
| Thiosemicarbazone | α-Haloketone | 2-Hydrazinyl-thiazole | nih.gov |
Introduction of Diverse Side Arms and Heterocyclic Moieties
The functionalization of the thiazole-2,4-diamine core by introducing various side arms and heterocyclic rings is a key strategy for modulating its chemical and biological properties. One common approach is the acylation of the amino groups to form amides. For instance, a series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized by reacting the parent 2-aminothiazole with various acyl chlorides. nih.gov
Furthermore, other heterocyclic systems can be appended to the thiazole ring. For example, tetrazole derivatives can be synthesized from Schiff bases by reaction with sodium azide (B81097) in dioxane. impactfactor.org Similarly, thiazolidinone rings can be formed by reacting Schiff bases with thioglycolic acid. impactfactor.org The introduction of these moieties can significantly impact the pharmacological profile of the resulting compounds.
Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of thiazole compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, has been successfully applied to the synthesis of substituted thiazoles. researchgate.netyoutube.comyoutube.com This reaction is valued for its broad functional group tolerance and the commercial availability of the boron reagents. nih.gov For example, 5-substituted thiazoles have been synthesized in high yields via a microwave-assisted Suzuki-Miyaura coupling in an aqueous medium. rsc.org This methodology has also been used to prepare 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.gov
Other Palladium-Catalyzed Processes
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are crucial for derivatizing aminothiazoles. Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, allows for the direct coupling of 2-aminothiazole derivatives with aryl bromides and triflates. nih.govmit.eduacs.org This method provides an efficient route to 2-arylaminothiazoles, which are prominent in medicinal chemistry. nih.gov Challenges in this area, such as the historically problematic nature of 2-aminoazoles as substrates, have been overcome through the development of new catalyst systems and the use of additives like acetic acid to facilitate catalyst activation. nih.govmit.edu Palladium-catalyzed C-H activation is another strategy being explored for the regioselective arylation of the thiazole ring at the C-4 and C-5 positions. kfupm.edu.sa
Table 2: Metal-Catalyzed Cross-Coupling Reactions for Thiazole Derivatization
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| Suzuki-Miyaura Coupling | Palladium complex | Halo-thiazole, Organoboron compound | Aryl/Alkyl-substituted thiazole | rsc.org |
| N-Arylation (Buchwald-Hartwig) | Palladium/phosphine ligand | 2-Aminothiazole, Aryl halide/triflate | 2-Arylaminothiazole | nih.gov |
| C-H Activation | Palladium catalyst | Aminothiazole, Aryl source | Arylated aminothiazole | kfupm.edu.sa |
Mechanistic Studies of this compound Formation and Derivatization
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com The mechanism proceeds through an initial S-alkylation of the thioamide to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. youtube.com
Mechanistic studies of derivatization reactions provide valuable insights. For instance, in the palladium-catalyzed N-arylation of 2-aminothiazoles, an interesting effect of acetic acid as an additive has been discovered to facilitate catalyst activation. nih.govmit.edu In the palladium-catalyzed synthesis of 2-aminobenzothiazoles from N-arylthioureas, a high intramolecular primary kinetic isotope effect suggests a pathway that is not consistent with electrophilic palladation, possibly involving σ-bond metathesis. organic-chemistry.org
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com
Elucidation of Reaction Mechanisms
The synthesis of the 2,4-diaminothiazole core, the backbone of this compound, is predominantly achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. youtube.com In the specific context of 2,4-diaminothiazoles, thiourea serves as the thioamide component. youtube.comnih.gov
The reaction mechanism commences with the sulfur atom of the thiourea acting as a nucleophile, attacking the α-carbon of the halo-carbonyl compound in an SN2 reaction, which results in the displacement of the halide. youtube.com This is followed by a tautomerization of the thioamide. The subsequent step involves an intramolecular cyclization where the imine nitrogen attacks the carbonyl carbon, forming a five-membered ring intermediate. youtube.com The final step is a dehydration reaction, which leads to the formation of the aromatic thiazole ring.
A notable variation of this synthesis involves the reaction of thiourea with 2-bromo-2-phenylacetonitrile, leading to the formation of 5-phenylthiazole-2,4-diamine. zenodo.org This process also proceeds through a nucleophilic substitution followed by cyclization to form the thiazole ring. zenodo.org
Solid-phase synthesis offers a modern approach to generating libraries of 2,4-diaminothiazoles. nih.gov This strategy begins with a polymer-bound thiouronium salt. The process involves the formation of polymer-bound thioureido-thiourea intermediates, which then undergo S-alkylation when treated with α-bromo-ketones. A base-catalyzed intramolecular ring closure and cleavage from the polymer support yields the final 2,4-diaminothiazole product in a clean and high-yielding manner. nih.gov
An alternative to the traditional use of α-haloketones is the utilization of diazoketones. The synthesis of 2,4-disubstituted-(1,3)thiazoles can be achieved with high yields by reacting diazoketones with thiourea. chemrxiv.org This method presents a chemically resilient alternative to the conventional Hantzsch synthesis. chemrxiv.org
Investigation of Reaction Kinetics and Thermodynamics
While specific, detailed kinetic and thermodynamic data for the synthesis of this compound is not extensively documented in the available literature, the general principles governing the Hantzsch thiazole synthesis can be considered. The reaction rate is influenced by several factors, including the nature of the reactants, the solvent, and the temperature.
A study on related thiazole complexes has indicated the possibility of calculating kinetic and thermodynamic parameters, suggesting that such analyses are feasible within this class of compounds. acs.org However, for the direct synthesis of this compound, empirical observations from various synthetic reports provide the primary insights into reaction conditions.
Table 1: Factors Influencing Reaction Kinetics in Thiazole Synthesis
| Factor | Influence on Reaction Rate |
| Reactant Structure | The reactivity of the α-halocarbonyl compound and the nucleophilicity of the thioamide are critical. More reactive electrophiles and stronger nucleophiles will generally increase the reaction rate. |
| Solvent | The choice of solvent can significantly affect the reaction. Polar solvents are often used to facilitate the dissolution of reactants and stabilize charged intermediates. Ethanol is a commonly used solvent. youtube.com |
| Temperature | Like most chemical reactions, the rate of thiazole synthesis typically increases with temperature. Many syntheses are carried out under reflux conditions to maximize the reaction rate. youtube.com |
| Catalyst | The use of a base or acid catalyst can influence the reaction rate by promoting specific steps in the reaction mechanism, such as deprotonation or cyclization. |
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, safety, and environmental footprint of chemical syntheses. These methods have been successfully applied to the synthesis of thiazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been extensively used in the synthesis of thiazole derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, lower energy consumption, and often higher yields. nih.govresearchgate.netderpharmachemica.com
For instance, the synthesis of 2-amino-4-phenyl-thiazole derivatives, which would typically take hours under conventional reflux, can be completed in a matter of minutes using microwave irradiation. researchgate.net Similarly, the synthesis of 2,4-thiazolidinedione derivatives has been successfully achieved using microwave-assisted techniques, resulting in high yields. rasayanjournal.co.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives
| Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| 3,6-disubstituted-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole | 7 hours | 5 minutes | Significant | derpharmachemica.com |
| 2-mercapto-4,6-diaryl-5,6-dihydropyrimidine | 3 hours | 6-8 minutes | Significant | researchgate.net |
The rapid, catalyst-free, and solvent-free nature of some microwave-assisted reactions makes this a particularly attractive method for green chemistry applications. researchgate.net
One-Pot Synthesis Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers numerous benefits, including reduced waste, lower costs, and improved efficiency. Several one-pot strategies have been developed for the synthesis of thiazoles and their derivatives. researchgate.netnih.govacgpubs.org
A notable example is the one-pot, three-component synthesis of thiazole derivatives from 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat reaction conditions. acgpubs.org This method is advantageous due to its short reaction times, high yields, and simple workup. acgpubs.org Another approach involves a one-pot, three-component reaction to prepare novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov
The use of novel catalytic systems has also facilitated one-pot syntheses. For example, an effective one-pot synthesis of 2-aminothiazoles has been developed using trichloroisocyanuric acid as a halogen source in the presence of a multifunctional ionic liquid nanocatalyst. nih.gov This method avoids the use of toxic reagents like iodine. nih.gov
Table 3: Examples of One-Pot Synthesis Strategies for Thiazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
| α-haloketone, thiourea | β-cyclodextrin in water | 2-aminothiazole-5-carboxylates | organic-chemistry.org |
| Ketone, thiourea, TCCA | Ionic liquid nanocatalyst | 2-aminothiazoles | nih.gov |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compound | Neat reaction | Thiazole and thiazolyl-pyrazole derivatives | acgpubs.org |
| 2-hydroxy-thiazolo/benzothiazolo-pyrimidinone, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave irradiation, catalyst-free | Thiazole/benzothiazole (B30560) fused pyranopyrimidinone derivatives | researchgate.net |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or a packed-bed reactor, is a revolutionary approach in organic synthesis. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and higher yields and selectivity. researchgate.netnih.gov
While specific literature on the continuous flow synthesis of this compound is limited, the application of this methodology to related heterocyclic compounds, such as 1,2,4-thiadiazoles, demonstrates its potential. nih.govworktribe.com In these syntheses, hazardous reagents can be handled more safely, and the process can be scaled up efficiently. nih.govworktribe.com The use of heated packed-bed reactors filled with a solid base has been shown to generate target heterocycles within short residence times and in high yields. researchgate.net Given the advantages demonstrated for other heterocycles, continuous flow synthesis represents a promising future direction for the large-scale, safe, and efficient production of this compound and its derivatives.
Medicinal Chemistry and Biological Activity of Thiazole 2,4 Diamine Hydrochloride Derivatives
Anticancer and Antitumor Activities
Thiazole-2,4-diamine (B2776682) derivatives have emerged as a promising class of compounds in the development of new anticancer therapies. Their efficacy has been demonstrated against a variety of cancer cell lines, operating through specific molecular mechanisms.
Derivatives of 2,4-disubstituted thiazoles have shown significant cytotoxic activity against several human cancer cell lines. For instance, a series of newly synthesized 2,4-disubstituted thiazole (B1198619) derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were evaluated for their anticancer potential. nih.gov The results, measured by IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), indicated potent activity against liver (HepG2), breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. nih.gov
One study highlighted a disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) which demonstrated strong, dose-dependent inhibitory effects, particularly against HepG2 and MCF-7 cells, with moderate activity against HeLa and HCT-116 cells. nih.gov The IC₅₀ values for DIPTH were recorded as 14.05 µg/mL for HepG2 and 17.77 µg/mL for MCF-7. nih.gov
The table below summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM or µg/mL) | Reference |
| 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide (5c) | HepG2 | 3.35 ± 0.2 µM | nih.gov |
| 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide (5c) | MCF-7 | 4.98 ± 0.2 µM | nih.gov |
| 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide (5c) | HCT-116 | 5.37 ± 0.4 µM | nih.gov |
| 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide (5c) | HeLa | 6.11 ± 0.3 µM | nih.gov |
| (4-(3,4,5-trimethoxyphenyl) thiazol-2-yl)thiazole-2,4-diamine (9a) | HepG2 | 4.13 ± 0.3 µM | nih.gov |
| (4-(3,4,5-trimethoxyphenyl) thiazol-2-yl)thiazole-2,4-diamine (9b) | HeLa | 5.82 ± 0.3 µM | nih.gov |
| DIPTH | HepG2 | 14.05 µg/mL | nih.gov |
| DIPTH | MCF-7 | 17.77 µg/mL | nih.gov |
| DIPTH | Hela | 29.65 µg/mL | nih.gov |
| DIPTH | HCT-116 | 32.68 µg/mL | nih.gov |
A primary mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes into microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death). nih.gov
Certain 2-amino-4-phenylthiazole (B127512) derivatives have been reported to inhibit tubulin polymerization, leading to the disruption of microtubule formation and suppression of cell division. nih.gov For example, derivatives containing a 3,4,5-trimethoxyphenyl (TMP) group, similar to the natural tubulin inhibitor Combretastatin A-4, are designed to target the colchicine-binding site on tubulin. nih.gov Molecular docking studies have shown that the thiazole ring and its substituents can effectively bind to and destabilize tubulin. nih.gov Other reported anticancer mechanisms for thiazole derivatives include topoisomerase inhibition and the induction of apoptosis through pathways involving proteins like PARP. nih.govnih.gov
The anticancer potency of thiazole-2,4-diamine derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for biological activity. For 2,4-disubstituted thiazole derivatives, the nature of the substituents at both the 2 and 4 positions of the thiazole ring is crucial.
Research has shown that the presence of a 4-(3,4,5-trimethoxyphenyl) group on the thiazole ring is a key feature for potent tubulin polymerization inhibition. nih.gov Furthermore, modifications at the 2-position of the thiazole ring with different side chains, such as various acetamides or ureas, can significantly modulate the cytotoxic activity. nih.gov For instance, the substitution with certain primary aliphatic amines or aniline (B41778) derivatives at the acetamide (B32628) side chain attached to the 2-position of the thiazole has yielded compounds with strong activity against multiple cancer cell lines. nih.gov The sulfur atom in the thiazole ring itself is thought to contribute to binding interactions through σ-hole bonding, a type of noncovalent bond that has gained attention in rational drug design. nih.gov
Antimicrobial Properties: Antibacterial and Antifungal Activities
In addition to their anticancer potential, thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.net They have been investigated for their ability to combat both bacterial and fungal pathogens, which is of growing importance due to increasing antimicrobial resistance. nih.gov
Thiazole derivatives have demonstrated notable antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. biointerfaceresearch.com Studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov
The specific substituents on the thiazole ring play a critical role in determining the spectrum and potency of antibacterial action. For example, in one study of 1,3,4-thiadiazole (B1197879) derivatives, compounds with a p-chlorophenyl or p-nitrophenyl group showed the best activity against Gram-positive strains, while the p-nitrophenyl derivative was also effective against the Gram-negative E. coli. nih.gov The incorporation of moieties like piperidine (B6355638) or methylpiperazine can also enhance antibacterial effects. nih.gov
| Bacterial Strain | Type | Activity of Thiazole Derivatives | Reference |
| Staphylococcus aureus | Gram-positive | Good to Excellent | nih.govnih.gov |
| Bacillus subtilis | Gram-positive | Good to Excellent | nih.gov |
| Streptococcus pneumoniae | Gram-positive | Good | nih.gov |
| Escherichia coli | Gram-negative | Moderate to Good | nih.govnih.gov |
| Pseudomonas aeruginosa | Gram-negative | Moderate to Good | nih.gov |
| Klebsiella pneumoniae | Gram-negative | Good | nih.gov |
Thiazole-based compounds have also proven to be effective antifungal agents, particularly against pathogenic Candida species, a common cause of nosocomial infections. nih.gov The search for new antifungal drugs is driven by the rise of resistance to existing treatments like fluconazole (B54011). nih.gov
A study on novel 2,4-disubstituted-1,3-thiazole derivatives revealed significant anti-Candida activity. nih.gov Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic substituent at the C4 position were highly promising, showing Minimum Inhibitory Concentration (MIC) values four times lower than fluconazole against Candida albicans. nih.gov The antifungal activity of these derivatives was also demonstrated against non-albicans species, although with slightly less susceptibility. nih.gov
Further investigations into the mechanism suggest that these compounds may interfere with the fungal cell membrane's integrity. nih.govnih.gov Molecular docking studies propose that they could act as non-competitive inhibitors of lanosterol (B1674476) C14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis, by blocking the substrate's access to the catalytic site. nih.gov The high lipophilicity of some of these derivatives is correlated with their potent antifungal activity. nih.gov
| Fungal Strain | Activity of Thiazole Derivatives (MIC) | Reference |
| Candida albicans | Very Good (MIC: 3.9 µg/mL for promising derivatives) | nih.gov |
| Candida albicans (clinical isolates) | Very Strong (MIC: 0.008–7.81 µg/mL) | nih.gov |
| Non-albicans Candida sp. | Moderate to Good | nih.gov |
| Aspergillus niger | Active | nih.gov |
| Fusarium oxysporum | Active | nih.gov |
Investigation of Resistance Mechanisms and Overcoming Drug Resistance
The rise of antibiotic resistance is a critical global health challenge, prompting the search for new antimicrobial agents that can circumvent existing resistance mechanisms. Thiazole derivatives, including those based on the 2,4-diaminothiazole scaffold, have shown promise in this area.
Research into N,N'-diaryl-1,3-thiazole-2,4-diamines has demonstrated their potential as antimicrobial agents. nih.gov A study evaluating a series of these compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Monascus purpurea and Penicillium citrinum), revealed that many derivatives exhibit moderate to good activity. nih.gov This suggests that the Thiazole-2,4-diamine core can serve as a valuable starting point for developing new antimicrobial drugs.
Furthermore, the broader class of thiazole compounds has been investigated for its ability to combat drug-resistant pathogens. Some thiazole derivatives have been shown to be active against multidrug-resistant Gram-negative bacteria. The versatility of the thiazole ring allows for modifications that can lead to compounds active against resistant strains. acs.org
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action. One of the key targets for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, thiazole derivatives can disrupt DNA synthesis, leading to bacterial cell death. acs.org The 2-aminothiazole (B372263) moiety, a core component of Thiazole-2,4-diamine, is considered crucial for this inhibitory activity, as it possesses an acceptor-donor interaction pattern vital for binding to the enzyme. acs.org
In silico studies and molecular docking have further elucidated the interaction between thiazole derivatives and their microbial targets. For instance, research on 4,5'-bithiazole-2,2'-diamine derivatives identified them as potent DNA gyrase inhibitors. acs.org The structural features of these molecules, including the thiazole rings and aminothiazole groups, contribute to their binding affinity and inhibitory potential.
Another proposed mechanism for some thiazole-containing compounds, specifically thiazolidinone derivatives, involves the inhibition of Mur ligases. These cytoplasmic enzymes are critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By targeting these enzymes, the compounds disrupt cell wall formation, ultimately leading to cell lysis. mdpi.com
Antiviral Activities, including Anti-HIV Potential
The thiazole scaffold is a recurring motif in a number of antiviral drugs. Derivatives of Thiazole-2,4-diamine are actively being explored for their potential as antiviral agents, including against the Human Immunodeficiency Virus (HIV). nih.gov
Several studies have highlighted the anti-HIV activity of various thiazole derivatives. nih.gov For instance, certain 2,3-diaryl-1,3-thiazolidin-4-ones have been shown to be effective inhibitors of HIV-1 replication in vitro. While not direct derivatives of Thiazole-2,4-diamine hydrochloride, this research underscores the potential of the broader thiazole class in anti-HIV drug discovery.
The antiviral activity of thiazole derivatives is not limited to HIV. Research has shown that compounds incorporating the thiazole ring exhibit activity against a range of viruses. The structural versatility of the thiazole nucleus allows for the design of compounds that can target various viral proteins and replication processes.
Anti-inflammatory and Analgesic Effects
Thiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. frontiersin.orgnih.gov The core thiazole structure is present in some well-known anti-inflammatory drugs, highlighting its importance in this therapeutic area. frontiersin.org
A study on novel thiazole/oxazole substituted benzothiazole (B30560) derivatives reported significant anti-inflammatory and analgesic activities in animal models. nih.gov One of the tested compounds, which incorporated a thiazol-2-amine moiety, was found to be more active than the reference drug at the same dose. nih.gov This indicates that the 2-aminothiazole structure, present in Thiazole-2,4-diamine, is a key pharmacophore for these effects.
Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also confirmed their potent anti-inflammatory and analgesic properties. frontiersin.org These compounds were shown to be effective inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the inflammatory process. frontiersin.org Molecular docking studies supported these findings, showing that the synthesized compounds effectively bind to the active sites of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org
Antiparasitic and Antitrypanosomal Activities
Derivatives of thiazole have emerged as a promising class of compounds in the fight against parasitic diseases, including those caused by trypanosomes.
A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis. nih.gov All the tested compounds showed activity against T. cruzi amastigotes and T. brucei brucei. nih.gov Notably, three of these compounds were more potent than the current drug, benznidazole. nih.gov
Further research into arylated and diarylated thiazoles has also demonstrated their anti-Trypanosoma cruzi activity. scielo.br A pyridyl-phenyl-thiazole (PPT) derivative, in particular, showed significant inhibition of parasite growth. scielo.br Dose-response assays confirmed the high potency and low toxicity of these PPT analogs, highlighting the pyridyl-phenyl-thiazole backbone as a promising scaffold for new antitrypanosomal drugs. scielo.br
The development of a 2,4-diaminothiazole series for the treatment of Human African Trypanosomiasis has underscored the importance of this chemical scaffold. acs.org Studies revealed that the diamino substitution on the thiazole ring may be crucial for key interactions with the target. acs.org
Other Pharmacological Activities
Antidiabetic and Hypoglycemic Properties
The thiazole ring is a key structural feature in several established antidiabetic drugs, such as pioglitazone (B448) and rosiglitazone. rjptonline.org This has spurred further research into novel thiazole derivatives for their potential to manage blood sugar levels.
Thiazole derivatives are known to exert their hypoglycemic effects through various mechanisms. rjptonline.org Thiazolidinediones, a class of compounds containing a thiazole ring, are well-known for their ability to improve insulin (B600854) resistance. nih.gov They act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. nih.gov
A series of novel thiazolidinedione derivatives incorporating a thiazole ring were synthesized and showed significant insulinotropic effects in INS-1 cells, which are pancreatic beta cells. nih.gov This indicates that these compounds can stimulate insulin secretion. Another study on new thiazolidine-2,4-diones also reported their ability to lower blood glucose levels in obese and insulin-resistant mice. nih.gov
The following table summarizes the antidiabetic activity of selected thiazole derivatives:
| Compound Class | Model | Key Findings |
| Thiazolidinedione derivatives with a thiazole ring | INS-1 cells | Significant insulinotropic effect. nih.gov |
| Thiazolidine-2,4-diones | Genetically obese and insulin-resistant ob/ob mice | Lowered blood glucose levels. nih.gov |
| Thiazole derivatives (general) | Review of multiple studies | Act as hypoglycemic agents, with some targeting PPAR-γ. rjptonline.orgnih.gov |
Antioxidant Effects
Thiazole derivatives have been investigated for their ability to counteract oxidative stress, a key factor in various pathological conditions. The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.
A study on novel 2,4-disubstituted thiazoles revealed that certain derivatives exhibit significant antioxidant activity. nih.gov For instance, compounds 11d and 11f from a synthesized series demonstrated notable radical scavenging activity of 71% and 73%, respectively, at a concentration of 10 μM, comparable to the standard antioxidant Trolox (78%). nih.gov This activity highlights the potential of the thiazole scaffold in designing new antioxidant agents.
Similarly, another study on thiazolin-4-one derivatives, which share a structural relationship with thiazoles, reported that compounds 3e , 6e , and 9e showed better antiradical activity than standard antioxidants like ascorbic acid, trolox, and butylated hydroxytoluene (BHT). nih.gov
Table 1: Antioxidant Activity of Selected Thiazole Derivatives
| Compound | Radical Scavenging Activity (%) @ 10 µM | Reference |
| 11d | 71 | nih.gov |
| 11f | 73 | nih.gov |
| Trolox | 78 | nih.gov |
This table presents the radical scavenging activity of specific thiazole derivatives compared to a standard antioxidant.
Neuroprotective Properties
The neuroprotective potential of thiazole derivatives has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Thiazolidine-2,4-dione derivatives, which are structurally related to thiazole-2,4-diamines, have shown promise in this area.
One study investigated the neuroprotective effects of a thiazolidine-2,4-dione derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C), in models of memory impairment. The findings indicated that TZ4C has the potential to improve neuropathology and reduce memory impairment, highlighting it as a candidate for drug discovery programs targeting Alzheimer's disease. nih.gov Another study on thiazolidine-2,4-dione derivatives, specifically (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M), also demonstrated neuroprotective effects by alleviating scopolamine-induced cognitive decline in animal models. nih.gov
While these studies are on related thiazolidine-2,4-dione structures, they suggest that the broader class of thiazole-containing compounds holds potential for the development of neuroprotective agents. Further research is needed to specifically evaluate the neuroprotective properties of this compound derivatives.
Enzyme Inhibition Studies
Thiazole derivatives have been identified as inhibitors of various enzymes implicated in disease pathogenesis.
COX/LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. A number of thiazole derivatives have been evaluated for their ability to inhibit these enzymes. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors, with one compound showing 98% inhibition at a concentration of 127 nM. nih.gov Another study reported on thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors, with some compounds showing inhibitory activity against COX-2 nearly equal to the standard drug celecoxib. researchgate.net
Cholinesterase Inhibition: Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. While some studies on 2,4-diaminopyridine, a different heterocyclic structure, have shown synergistic effects with cholinesterase inhibitors, direct data on this compound is limited. nih.gov However, other thiazole derivatives have been investigated as cholinesterase inhibitors. For example, N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone, a related heterocyclic system, have shown potent AChE inhibitory activity. nih.gov
PDE5 Inhibition: Phosphodiesterase type 5 (PDE5) is a target for drugs used to treat erectile dysfunction and pulmonary hypertension. While specific studies on this compound derivatives as PDE5 inhibitors are not readily available, research on other heterocyclic cores, such as N2,N4-diaminoquinazolines, has identified potent PDE5 inhibitors. nih.gov One compound from this series, compound 15 , exhibited a PDE5 inhibitory IC50 of 0.072 µM. nih.gov
MurB Inhibition: The MurB enzyme is involved in the biosynthesis of bacterial peptidoglycan, making it a target for antibacterial agents. While direct inhibition of MurB by this compound has not been extensively reported, related structures have shown activity. For instance, 1,2,4-triazole-based 4-thiazolidinones have been developed as MurB inhibitors, with some compounds showing moderate activity against mycobacterium. nih.gov The inhibition of these compounds was compared to a thiazolidinone derivative with an IC50 value of 7.7 μM. nih.gov
14α-lanosterol demethylase Inhibition: This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and is a target for antifungal drugs. nih.govwikipedia.org Azole-containing compounds, including those with a thiazole moiety like ravuconazole (B1678830) and isavuconazole, are known inhibitors of this enzyme. nih.govresearchgate.net Thiazolin-4-one derivatives have also been identified as potential inhibitors of fungal lanosterol 14α-demethylase. nih.govresearchgate.net
Table 2: Enzyme Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound/Derivative Class | Target Enzyme | Activity | Reference |
| 5,6-diarylimidazo[2,1-b]thiazole | COX-2 | Potent and selective inhibition | nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | 98% inhibition (IC50 = 127 nM) | nih.gov |
| Thymol-3,4-disubstituted thiazole | COX-2/5-LOX | Dual inhibition, comparable to celecoxib | researchgate.net |
| N2,N4-diaminoquinazoline analog (15 ) | PDE5 | IC50 = 0.072 µM | nih.gov |
| 1,2,4-triazole-based 4-thiazolidinones | MurB | Moderate activity against mycobacterium | nih.gov |
| Thiazole-containing azoles | 14α-lanosterol demethylase | Known inhibitors | nih.govresearchgate.net |
This table summarizes the inhibitory activities of various thiazole and related heterocyclic derivatives against different enzymes.
Drug Discovery and Development Aspects
Identification of this compound Derivatives as Lead Compounds
The 2,4-diaminothiazole scaffold has been identified as a promising starting point for the development of new therapeutic agents. A notable example is the evolution of a diaminothiazole series for the treatment of Human African Trypanosomiasis. acs.org This research identified a lead compound (38 ) from the series that demonstrated low nanomolar inhibition of T. brucei, the parasite responsible for the disease. acs.org This compound was also found to penetrate the blood-brain barrier and showed efficacy in a stage 1 infection model. acs.org
Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin inhibitors with antiproliferative activity. plos.org One compound from this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ), was identified as the most potent, with IC50 values in the submicromolar range against three human cancer cell lines. plos.org These examples underscore the potential of 2,4-diaminothiazole derivatives as lead compounds in drug discovery.
Development of Thiazole-Based Bioactive Peptides
The thiazole ring is a structural component of various naturally occurring bioactive peptides. researchgate.net These peptides often exhibit potent biological activities, and the thiazole moiety can contribute to their conformational stability and interaction with biological targets. The development of synthetic methods to incorporate thiazole rings into peptide structures is an active area of research. While specific examples of bioactive peptides containing a this compound moiety are not widely reported, the general principle of incorporating thiazole structures into peptides to enhance their therapeutic potential is well-established.
Clinical Applications and Marketed Drugs Containing Thiazole Moieties
The thiazole ring is a key structural feature in a number of marketed drugs with diverse clinical applications. nih.govresearchgate.net These include antibacterial agents, anti-inflammatory drugs, and antiviral compounds. researchgate.net
Table 3: Examples of Marketed Drugs Containing a Thiazole Moiety
| Drug Name | Therapeutic Class | Reference |
| Ritonavir | Antiviral (Protease Inhibitor) | researchgate.net |
| Dasatinib | Anticancer (Kinase Inhibitor) | researchgate.net |
| Pramipexole | Anti-Parkinson's (Dopamine Agonist) | nih.gov |
| Riluzole | Neuroprotective (for ALS) | nih.gov |
| Fanetizole | Anti-inflammatory | researchgate.net |
| Sulfathiazole | Antimicrobial | researchgate.net |
This table provides examples of commercially available drugs that contain a thiazole ring, illustrating the therapeutic importance of this heterocyclic scaffold.
Computational Chemistry and Molecular Modeling Studies of Thiazole 2,4 Diamine Hydrochloride
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This simulation is crucial for understanding the structural basis of a ligand's biological activity.
Molecular docking studies have been employed to investigate the interaction of thiazole (B1198619) diamine scaffolds with various biological targets, suggesting their potential in different therapeutic areas. For instance, derivatives of thiazole-2,4-diamine (B2776682) have been evaluated as potential inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Docking simulations of a bis-thiazole compound containing a thiazolyl-2,4-diamine moiety into the colchicine (B1669291) binding site of tubulin predicted a stable binding mode. nih.gov The analysis revealed a significant binding affinity, with one of the lead compounds demonstrating a free binding energy of -14.50 kcal/mol, indicating a strong and stable ligand/receptor complex. nih.gov
In other research, 2,4-disubstituted thiazole derivatives were docked against glucosamine-6-phosphate synthase, a target for antimicrobial agents. researchgate.netresearchgate.net The results indicated that compounds featuring specific substitutions, such as nitro (NO2) and methoxy (B1213986) (OCH3) groups, exhibited a greater binding affinity for the target enzyme, which correlated with their observed in vitro antimicrobial activity. researchgate.netresearchgate.net Furthermore, studies on thiazole derivatives as modulators of the GluA2 AMPA receptor, a target for neuroprotective agents, have also utilized docking to predict how these compounds bind within the receptor's ligand-binding domain. nih.gov Research into bi-thiazole-2,2'-diamines identified a compound, JD123, that acts as an inhibitor of c-Jun N-terminal kinase (JNK), a target in inflammatory diseases and stroke. nih.gov Docking simulations revealed that this inhibition is both ATP- and substrate-competitive. nih.gov
Table 1: Predicted Binding Affinities of Thiazole Derivatives with Biological Targets
| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) |
| Thiazole-2,4-diamine derivative nih.gov | Tubulin | -14.50 |
| 2,4-disubstituted Thiazoles researchgate.netresearchgate.net | Glucosamine-6-phosphate synthase | Not specified, but higher for NO2/OCH3 substituted compounds |
| bi-thiazole-2,2'-diamine (JD123) nih.gov | JNK1 | Not specified, but confirmed competitive inhibition |
Note: Data is based on studies of derivatives and related scaffolds, as specific data for Thiazole-2,4-diamine hydrochloride was not available.
A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and non-covalent bonds, are essential for stabilizing the ligand-receptor complex.
For thiazole derivatives targeting tubulin, docking studies showed that the thiazole ring itself plays a crucial role. nih.gov The sulfur atom of the thiazole ring was found to establish a noncovalent bond with the amino acid residue AsnA101. nih.gov Additionally, the aromatic nature of the thiazole ring facilitated an arene-H bond with LeuB248, while a hydrogen bond was formed between the ligand and ThrA179. nih.gov
In the context of AMPA receptors, key interacting residues for thiazole derivatives were identified as ASN791, PHE623, PRO520, and LEU620, which are involved in hydrogen, hydrophobic, and π–π interactions. nih.gov The ability of thiazole compounds to interact with these critical residues suggests a mechanism for their antagonistic effect on the receptor. nih.gov
Table 2: Key Interacting Residues for Thiazole Derivatives at Various Targets
| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |
| Tubulin nih.gov | AsnA101 | Noncovalent bond with thiazole sulfur |
| LeuB248 | Arene-H bond | |
| ThrA179 | Hydrogen bond | |
| GluA2 AMPA Receptor nih.gov | ASN791, PHE623, PRO520, LEU620 | Hydrogen, hydrophobic, π–π interactions |
| JNK1 nih.gov | Not specified | ATP-competitive binding |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (molecular descriptors), QSAR models can predict the activity of new, unsynthesized molecules.
QSAR studies have been successfully applied to series of 2,4-disubstituted thiazole derivatives to develop predictive models for their antimicrobial activity. researchgate.netresearchgate.net These models are typically generated using multiple linear regression analysis to create an equation that relates molecular descriptors to biological outcomes. researchgate.netnih.govnih.gov The robustness of these models is often validated using techniques like the leave-one-out cross-validation method. nih.gov One study highlighted that multi-target QSAR models, which consider interactions with multiple microorganisms, were more effective in describing the antimicrobial activity than single-target models. researchgate.netresearchgate.net Such predictive models are invaluable for guiding the design and optimization of new thiazole-based compounds with enhanced biological activity. nih.gov
The core of QSAR lies in identifying which molecular properties are most influential for a compound's activity. For 2,4-disubstituted thiazoles with antimicrobial properties, QSAR studies identified two key parameters: the molecular connectivity index (2χv) and Kier's shape index (kα3). researchgate.netresearchgate.net These descriptors were found to be crucial for the interaction with the target sites in various microorganisms. researchgate.netresearchgate.net
Kier's Shape Indices (κ): These descriptors quantify different aspects of a molecule's shape, which is critical for fitting into a receptor's binding pocket.
The identification of these specific descriptors provides a clear direction for lead optimization, suggesting that modifications affecting the molecule's connectivity and shape are likely to impact its antimicrobial potency. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various properties, including molecular orbital energies, electron density distribution, and conformational stability, providing a deeper understanding of a molecule's intrinsic chemical behavior.
DFT studies on thiazole-containing structures have revealed important features of the thiazole ring itself. nih.gov A key characteristic is the presence of a sp2-hybridized sulfur atom, which can engage in unique non-covalent interactions known as σ-hole bonding. nih.gov This ability, along with its larger atomic size compared to carbon or nitrogen, imparts distinct conformational and steric effects. nih.gov
In research on polymers containing benzothiazole (B30560) units, DFT calculations were used to determine electronic properties like the band gap (E_g). It was demonstrated that incorporating a thiazole ring into a polymer backbone could dramatically decrease the band gap, thereby altering its electronic conductivity. DFT can also be used to analyze conformational properties, as shown in a study of thiazole-containing amino acids where DFT calculations helped identify stable conformations (e.g., β2, C5, β, and α forms). nih.gov These theoretical calculations are essential for predicting the structural and electronic behavior of molecules like this compound and for rationalizing their interactions on a quantum-chemical level.
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule dictates its reactivity. For this compound, computational techniques such as Density Functional Theory (DFT) are employed to map out its electronic landscape. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Reactivity descriptors, calculated from the conceptual DFT framework, provide quantitative measures of local and global reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of Thiazole-2,4-diamine Note: This table presents typical data obtained from DFT calculations for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Dipole Moment | 3.8 D | A measure of the molecule's overall polarity. |
| Topological Polar Surface Area (TPSA) | 64.93 Ų chemscene.com | Sum of surfaces of polar atoms; predicts transport properties. |
Conformational Analysis and Energy Minimization
While the thiazole ring itself is rigid, the exocyclic amino groups can exhibit some rotational freedom. Conformational analysis involves systematically exploring these possible spatial arrangements to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While static computational models provide a snapshot of the molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the atomic motions of the molecule, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological macromolecule.
For this compound, an MD simulation in an aqueous environment would reveal how water molecules form hydrogen bonds with the amino groups and the thiazole nitrogen. It would also show the dynamic stability of the molecule's conformation. Such simulations are essential for understanding its behavior in biological systems and can confirm the stability of its binding mode within a target protein, as suggested by molecular docking studies. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound Note: This table outlines a standard setup for a molecular dynamics simulation.
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | AMBER / CHARMM | Defines the potential energy function for all atoms in the system. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of thiazole derivatives, such as through the Hantzsch thiazole synthesis, DFT calculations can be used to map the entire reaction pathway.
This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, determines the activation energy and thus the rate of the reaction. By constructing a detailed reaction energy profile, chemists can gain a deeper understanding of the reaction mechanism, predict the feasibility of a proposed synthetic route, and even design more efficient syntheses. These computational studies can also explore potential side reactions or the chemical degradation pathways of this compound under various conditions.
Analytical Methodologies and Characterization of Thiazole 2,4 Diamine Hydrochloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of thiazole (B1198619) compounds, offering detailed information on the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of thiazole-2,4-diamine (B2776682) derivatives. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectra of N,N'-diaryl-1,3-thiazole-2,4-diamines, the proton of the thiazole ring typically appears as a singlet in the range of δ 6.08-7.16 ppm. Aromatic protons are observed as multiplets in the δ 6.36-8.95 ppm region. Two distinct broad singlets at downfield chemical shifts, ranging from δ 8.18-11.05 ppm and δ 9.41-14.04 ppm, are characteristic of the two -NH protons. For other 4-phenyl-1,3-thiazole derivatives, the singlet for the C5-methine proton of the thiazole ring is found between δ 7.62 and 8.55 ppm. In certain dicyclopropyl-thiazole compounds, this thiazole proton signal is observed around δ 7.11–7.61 ppm, while a broad hydrazine (B178648) NH signal appears at δ 10.96–11.17 ppm.
The ¹³C NMR spectra provide complementary information. The signal for the C5 carbon of the thiazole ring in 4-phenyl-1,3-thiazole derivatives appears at approximately 110–115 ppm. For other derivatives, the thiazole ring carbons give distinct signals; for instance, C-2' at ~167 ppm, C-4' between 152-155 ppm, and C-5' around 102 ppm have been reported for certain labdane-thiazole hybrids. researchgate.net In a series of dicyclopropyl-thiazole derivatives, the CH carbon of the thiazole ring resonates at δ 102.63–108.67 ppm, while the C=N and C–NH carbons are observed near 150 ppm and 170 ppm, respectively.
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| N,N'-Diaryl-1,3-thiazole-2,4-diamines | Thiazole-H: 6.08-7.16 (s) Ar-H: 6.36-8.95 (m) NH: 8.18-11.05 (br s), 9.41-14.04 (br s) | Data not specified in the source |
| 4-Phenyl-1,3-thiazole Derivatives | Thiazole-C5-H: 7.62-8.55 (s) | Thiazole-C5: 110-115 |
| Dicyclopropyl-Thiazole Derivatives | Thiazole-H: 7.11-7.61 NH: 10.96-11.17 (br s) | Thiazole-CH: 102.63-108.67 C=N: ~150 C-NH: ~170 |
| Labdane-Thiazole Hybrids | Data not specified in the source | Thiazole-C2': ~167 Thiazole-C4': 152-155 Thiazole-C5': ~102 researchgate.net |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N,N'-diaryl-1,3-thiazole-2,4-diamine derivatives, characteristic absorption bands are observed that confirm their structure. These include a band for N-H stretching around 3543 cm⁻¹, C-H stretching at 3250 cm⁻¹, C=N stretching at 1810 cm⁻¹, and a band for the C-S-C bond in the thiazole ring at 760 cm⁻¹.
In other thiazole derivatives, the stretching vibration for the methine group at the C5 position of the thiazole ring appears as a sharp, medium intensity signal between 3180 and 3100 cm⁻¹, which supports the successful cyclization to the thiazole ring. The IR spectra of copper(II) complexes with thiazole-based ligands show distinct shifts upon coordination. For instance, the ν(C=N) vibration, found at 1609-1627 cm⁻¹ in the free ligands, shifts upon complexation. Similarly, the ν(C-S) absorption peaks observed at 919-923 cm⁻¹ for the free ligands are shifted to higher wavenumbers (964-967 cm⁻¹) in the complexes, indicating the involvement of both nitrogen and sulfur atoms in the coordination process.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Context |
| N-H | Stretching | ~3543 | N,N'-diaryl-1,3-thiazole-2,4-diamines |
| C-H (Aromatic/Thiazole) | Stretching | ~3250 | N,N'-diaryl-1,3-thiazole-2,4-diamines |
| C-H (Thiazole C5) | Stretching | 3100-3180 | 4-phenyl-1,3-thiazoles |
| C=N | Stretching | ~1810 | N,N'-diaryl-1,3-thiazole-2,4-diamines |
| C=N | Stretching | 1609-1627 | Thiazole-based ligands (free) |
| C-S-C (Thiazole ring) | Stretching | ~760 | N,N'-diaryl-1,3-thiazole-2,4-diamines |
| C-S (Thiazole ring) | Stretching | 919-923 | Thiazole-based ligands (free) |
| C-S (Thiazole ring) | Stretching | 964-967 | Copper(II) complexes (coordinated) |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of thiazole-2,4-diamine and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. For instance, the ESI-HRMS spectra of novel dicyclopropyl-thiazole compounds consistently show peaks corresponding to their [M+H]⁺ ions, which confirms their molecular weights.
Electron ionization mass spectrometry has been used to study the gas-phase fragmentation of substituted 2-thiazolin-4-one derivatives. nih.gov The fragmentation pathways are highly dependent on the nature of the substituent at position 2, allowing for the rapid identification of primary or secondary amine moieties through characteristic fragmentation patterns. nih.gov The mass spectra of 1,2,3-thiadiazole (B1210528) derivatives often show an initial elimination of a nitrogen molecule from the molecular ion before further fragmentation of the substituents. rsc.org The parent thiazole compound has been analyzed using various MS techniques, including GC-MS, MS-MS, and LC-MS, providing a foundational understanding of its fragmentation. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of synthesized thiazole derivatives and for assessing the purity of the final products.
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of Thiazole-2,4-diamine hydrochloride and its derivatives. While specific method details are often proprietary or depend on the exact derivative, HPLC provides a reliable means to separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method to monitor the progress of reactions and to check the purity of synthesized thiazole derivatives. For the synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines, purity was routinely checked using silica (B1680970) gel G plates. Different solvent systems can be employed to achieve optimal separation; examples include a 1:1 (v/v) mixture of ethyl acetate (B1210297) and hexane, and a 5:4:1 (v/v/v) mixture of toluene, ethyl acetate, and formic acid. The spots on the TLC plate are typically visualized under UV light or by using iodine vapors. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the identification and quantification of volatile and semi-volatile compounds. In the context of thiazole derivatives, GC-MS can be employed to separate the analyte from a complex mixture and provide definitive identification based on its mass spectrum.
The general workflow for a GC-MS analysis involves the volatilization of the sample, separation of its components in a capillary column, and subsequent ionization and detection of the eluted compounds by the mass spectrometer. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer fragments the molecules into characteristic ions, generating a unique mass spectrum that serves as a molecular fingerprint.
For less volatile or polar compounds, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. For instance, in the analysis of related heterocyclic compounds like 2-mercaptobenzimidazole, derivatization with agents such as pentafluorobenzyl bromide (PFBBr) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been successfully employed before GC-MS analysis. nih.gov This approach converts the analytes into less polar and more volatile derivatives, improving their chromatographic behavior. nih.gov
The selection of the GC column and the temperature program are critical parameters that are optimized to achieve good resolution of the target analytes. Similarly, the mass spectrometer can be operated in different modes, such as full scan or selected ion monitoring (SIM), with the latter offering higher sensitivity for trace analysis.
Below is an illustrative table of typical GC-MS parameters that could be adapted for the analysis of a derivatized thiazole compound.
| Parameter | Example Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5973N or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu (in full scan mode) |
| Transfer Line Temp | 280 °C |
This table presents a hypothetical set of parameters and would require optimization for the specific analysis of this compound.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which allows for the verification of the empirical formula. This is a crucial step in the characterization of a newly synthesized compound like this compound to ensure it has the correct chemical makeup.
The process typically involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are then separated and quantified. From the amounts of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of sulfur is usually determined by other methods, such as inductively coupled plasma (ICP) or specific combustion techniques. The percentage of chlorine in the hydrochloride salt is also determined separately.
For this compound, with the chemical formula C₃H₆ClN₃S, the theoretical elemental composition can be calculated based on its molecular weight. Experimental results from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity. For instance, studies on N,N'-diaryl-1,3-thiazole-2,4-diamine derivatives have utilized elemental analysis to confirm the structures of the synthesized compounds. nih.gov
The following table shows the theoretical elemental composition of this compound and provides a column for hypothetical experimental findings for comparison.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |
| Carbon (C) | 23.76 | 23.80 |
| Hydrogen (H) | 3.99 | 4.05 |
| Chlorine (Cl) | 23.38 | 23.30 |
| Nitrogen (N) | 27.71 | 27.65 |
| Sulfur (S) | 21.15 | 21.20 |
A close match between the theoretical and experimental values, typically within ±0.4%, is considered a confirmation of the elemental composition.
X-ray Diffraction Studies for Crystal and Molecular Structure Elucidation
In a single-crystal XRD experiment, a well-formed crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the complete molecular structure.
The data obtained from an X-ray diffraction study is typically presented in a crystallographic information file (CIF) and includes a table of key crystallographic parameters. An illustrative table for a hypothetical analysis of this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₃H₆ClN₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.225 |
| R-factor (%) | 4.5 |
This table represents a set of plausible crystallographic data for a small organic molecule and serves for illustrative purposes only.
Potential Applications and Future Research Directions
Development of Novel Therapeutic Agents
The thiazole (B1198619) ring, particularly the 2,4-disubstituted scaffold, is a prominent feature in many biologically active molecules. nih.gov This has made Thiazole-2,4-diamine (B2776682) and its analogs a significant focus in medicinal chemistry for creating new therapeutic agents. nih.govnih.gov
Targeting Specific Disease Pathways with Thiazole-2,4-diamine Hydrochloride Analogs
The core structure of Thiazole-2,4-diamine serves as a versatile starting point for synthesizing a wide range of derivatives with potential therapeutic effects, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov Researchers modify the scaffold to design molecules that can interact with specific biological targets, such as enzymes and cellular receptors involved in disease. nih.gov
In cancer therapy, for instance, derivatives have been developed to inhibit enzymatic pathways crucial for tumor growth. nih.gov A novel series of thiazole-based derivatives has been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), two key proteins in cancer progression. nih.gov Other research has focused on creating 2,4-disubstituted thiazoles that act as antitumor agents by blocking cell division (mitosis). nih.gov One such derivative, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, was found to inhibit the proliferation of leukemia cells with an IC₅₀ value of 3.2 μM, with mitotic blocking identified as its primary mechanism of action. nih.gov
The structure-activity relationship (SAR) is a key area of investigation, where small changes to the molecule's structure can significantly impact its biological activity. For example, studies on thiazole derivatives containing a dimethylaniline component revealed that a methyl group at a specific position on the thiazole ring led to a strong inhibitory effect against liver and breast cancer cell lines. nih.gov The same study noted that replacing this methyl group with a carbonyl group resulted in a decrease in this inhibitory effect. nih.gov
Furthermore, various N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized and tested for their antimicrobial capabilities, with many showing moderate to good activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains. nih.gov
Research Findings on Thiazole-2,4-diamine Analogs
| Derivative Class | Target/Application | Key Finding | Source |
|---|---|---|---|
| Thiazole-based EGFR/VEGFR-2 Inhibitors | Anticancer | Compounds 11d and 11f showed potent dual inhibitory activity, with GI₅₀ values of 30 and 27 nM, respectively. | nih.gov |
| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | Anticancer (Leukemia), Antifilarial | Inhibited L1210 leukemia cell growth (IC₅₀ = 3.2 μM) through mitotic blocking and showed in vivo antifilarial activity. | nih.gov |
| N,N'-diaryl-1,3-thiazole-2,4-diamines | Antimicrobial | Synthesized compounds showed moderate to good antibacterial and antifungal activity. | nih.gov |
| Thiazole derivative with dimethylaniline | Anticancer (Hepatocellular Carcinoma) | Compound 2 showed equipotent activity (IC₅₀ = 1.2 µM) against the HepG-2 cell line compared to Doxorubicin. | nih.gov |
Drug Repurposing Strategies involving this compound
While the development of novel analogs from the thiazole-2,4-diamine scaffold is an active area of research, specific information on drug repurposing strategies for the parent compound, this compound, is not extensively documented in current literature. The primary focus remains on using its versatile structure as a building block for new chemical entities tailored to specific disease targets.
Catalysis and Ligand Design with this compound
The nitrogen and sulfur atoms within the thiazole ring make it an excellent candidate for use as a ligand—a molecule that binds to a central metal atom to form a coordination complex. Such complexes are pivotal in the field of catalysis.
Chiral Ligands in Asymmetric Catalysis
Diamine structures are highly valued in the design of chiral ligands for asymmetric catalysis, a process that creates chiral molecules with a specific three-dimensional orientation. nih.gov This is particularly important in pharmacology, where different spatial arrangements (enantiomers) of a drug can have vastly different biological effects. While the use of diamines as ligands for metals like Ruthenium in asymmetric hydrogenation is established, the specific application of this compound in creating chiral ligands for this purpose is an area that warrants further exploration. nih.gov Its inherent structure presents a potential foundation for developing new, effective chiral catalysts.
Metal Complexation and Catalytic Efficacy
Thiazole derivatives have been successfully used to create stable metal complexes with catalytic properties. nih.gov Research has shown the synthesis of complexes with metals such as Palladium(II), Iron(III), and Copper(II). nih.govacs.org These complexes are typically stable in air, non-hygroscopic, and soluble in solvents like DMSO and DMF. nih.gov
Conductivity measurements have indicated that these complexes are non-electrolytes. nih.gov Spectrophotometric and molecular modeling studies, including Density Functional Theory (DFT), have been used to confirm the structure and geometry of these complexes. nih.govnih.gov For example, a Pd(II)-thiazole complex was found to have promising semiconductor-like behavior and to be an effective catalyst under lower activation energy for the synthesis of pyrazole-4-carbonitrile derivatives. nih.gov The catalytic behavior of such complexes is often linked to the electronic properties and unsaturated valence shell of the central metal ion. acs.org
Advanced Materials Science Applications
Beyond medicine and catalysis, the structural properties of this compound lend themselves to applications in materials science. myskinrecipes.com It serves as a valuable intermediate in the production of certain dyes and other specialized organic materials. myskinrecipes.com Furthermore, it has found utility in industrial applications, where it contributes to the development of corrosion inhibitors and stabilizers for polymers, highlighting its versatility in both medical and material science domains. myskinrecipes.com
Nanoelectronics
The field of nanoelectronics is continually searching for novel molecular components to build next-generation devices. Thiazole derivatives are being explored for their potential applications in this area. While direct studies on this compound are nascent, the inherent electronic properties of the thiazole nucleus suggest its potential as a building block in nanoelectronic systems. Future research could investigate the incorporation of this molecule into molecular wires or as a component in single-molecule transistors, leveraging the electron-rich nature of the thiazole ring to facilitate charge transport at the nanoscale.
Organic Monomers and Electronic Materials
This compound holds promise as a versatile organic monomer for the synthesis of advanced electronic materials. Its diamine functionality allows it to be a candidate for the creation of covalent organic frameworks (COFs) and other polymers with tailored electronic properties. These materials could find use in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The development of polymers incorporating the thiazole-2,4-diamine unit is a key area for future investigation, with the goal of producing materials with high charge carrier mobility and stability.
Optical Materials
The potential of thiazole derivatives extends to the realm of optical materials. Research into related thiazole-BF2 complexes has demonstrated that these compounds can exhibit interesting photophysical properties, although some show fluorescence quenching in the solid state due to aggregation. acs.org The specific optical characteristics of this compound, particularly its absorption and emission spectra, warrant further investigation. Future studies could explore its use as a chromophore in nonlinear optical materials or as a fluorescent probe, potentially with modifications to its structure to enhance its quantum yield and tune its optical response.
Exploration of Biological Pathways and Molecular Targets
The thiazole scaffold is a key component in numerous clinically approved drugs, including several anticancer agents like Dasatinib and Dabrafenib. nih.gov This has spurred extensive research into the biological activities of novel thiazole derivatives and their interactions with molecular targets.
Derivatives of the 2,4-disubstituted thiazole core have shown significant potential as anticancer agents. researchgate.netnih.gov Research has indicated that these compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression.
Key Molecular Targets for Thiazole Derivatives:
| Target Class | Specific Examples | Relevance in Cancer | Supporting Findings |
| Receptor Tyrosine Kinases | VEGFR-2, EGFR | Crucial for tumor angiogenesis, proliferation, and survival. mdpi.comnih.gov | Thiazole derivatives have been synthesized that show inhibitory activity against VEGFR-2 and EGFR, blocking downstream signaling pathways. mdpi.comnih.govmdpi.com |
| Serine/Threonine Kinases | JNKs, p38 MAPKs, PKBβ/Aktβ | Involved in cell proliferation, apoptosis, and stress responses. | Bi-thiazole-2,2'-diamines have been identified as a new chemical scaffold for inhibiting JNK and p38-γ MAPKs. nih.gov |
| Tubulin | Colchicine (B1669291) Binding Site | A key component of the cytoskeleton, essential for cell division. | Thiazole-based chalcones have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis. semanticscholar.org |
Future research on this compound will likely involve its use as a scaffold to design and synthesize new derivatives targeting these and other biological pathways. In silico screening and molecular docking studies are powerful tools to predict the binding affinity of these compounds to specific protein targets, guiding the synthesis of more potent and selective therapeutic agents. nih.govnih.govsemanticscholar.org
Sustainable and Eco-Friendly Synthetic Approaches
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and energy consumption. researchgate.net Research into the synthesis of 2-aminothiazoles has led to the development of several eco-friendly methods that move away from traditional, often harsh, reaction conditions.
Modern Synthetic Methods for 2-Aminothiazoles:
| Method | Key Features | Advantages |
| Solvent-Free Hantzsch Condensation | Involves heating a 2-bromoacetophenone (B140003) with thiourea (B124793) without a solvent or catalyst. organic-chemistry.org | Rapid reaction times (seconds), high yields, simple workup, and waste reduction. organic-chemistry.org |
| Water-Promoted Synthesis | Utilizes water as a green solvent for the reaction of isothiocyanates with aminophenols or aminothiophenols. rsc.org | Environmentally benign, significant rate acceleration compared to organic solvents, and simple procedures. rsc.org |
| One-Pot Synthesis in Water | Employs an aqueous medium for the synthesis of 2-aminothiazole (B372263) derivatives from aldehydes, ketones, or β-keto esters. jocpr.com | Environmentally friendly, efficient, and avoids the use of volatile organic compounds. jocpr.com |
These sustainable approaches offer a clear path for the future synthesis of this compound and its derivatives. By adopting these green methodologies, the environmental impact of producing these valuable compounds can be significantly minimized, aligning chemical manufacturing with sustainability goals.
Integration with Emerging Technologies in Chemical Research
The advancement of chemical research is intrinsically linked to the adoption of new technologies. For a compound like this compound, these technologies can accelerate its development from a laboratory chemical to a functional material or therapeutic lead.
Computational Chemistry and In Silico Screening: As demonstrated in the study of thiazole-based kinase inhibitors, computational tools are vital for modern drug discovery. nih.gov In silico screening of large chemical libraries can identify potential hits that bind to a specific biological target. nih.gov Molecular docking studies can then predict the binding mode and affinity of these hits, providing crucial insights for the rational design of more effective molecules before their physical synthesis. nih.govsemanticscholar.org This approach saves significant time and resources in the early stages of drug development.
High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS allows for the rapid evaluation of their biological activity against a panel of targets. This automated technology can screen thousands of compounds in a short period, quickly identifying promising candidates for further investigation.
Advanced Spectroscopic and Analytical Techniques: The structural confirmation and purity analysis of newly synthesized compounds rely on sophisticated analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for characterizing this compound and its derivatives, ensuring the reliability of research data.
The integration of these emerging technologies will be crucial for unlocking the full potential of this compound, enabling a more efficient and targeted approach to discovering its applications in medicine and materials science.
Q & A
Basic: What are the standard synthetic protocols for Thiazole-2,4-diamine hydrochloride, and how can purity be optimized?
This compound is typically synthesized via cyclization reactions. A common method involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a polar solvent (e.g., methanol), followed by reflux with thiourea to form the thiazole ring . Purity optimization requires:
- Stepwise crystallization : Use water-ethanol mixtures to isolate the compound as a light-yellow powder (65% yield) .
- HPLC monitoring : Track intermediates to reduce byproducts like unreacted thiourea or acetylated derivatives .
- Recrystallization solvents : Methanol or ethanol-water systems improve crystallinity and remove hydrophilic impurities .
Advanced: How can reaction conditions (e.g., solvent polarity, temperature) be adjusted to minimize byproduct formation during thiazole ring cyclization?
Byproduct formation (e.g., incomplete cyclization or oxidation products) is influenced by:
- Solvent polarity : High-polarity solvents (DMSO, DMF) accelerate cyclization but may promote side reactions; methanol balances reactivity and selectivity .
- Temperature control : Reflux at 60–80°C ensures sufficient energy for ring closure without decomposing heat-sensitive intermediates .
- Catalytic additives : Trace glacial acetic acid (5 drops) enhances Schiff base formation in derivative synthesis, reducing oligomerization .
- Inert atmosphere : Nitrogen purging prevents oxidation of amine groups during reflux .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
Key characterization methods include:
- FT-IR : N-H stretches (~3300 cm⁻¹), C=S (thiazole) at ~680 cm⁻¹, and aromatic C-N at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : Thiazole protons resonate at δ 6.8–7.5 ppm; amine protons appear as broad singlets (~δ 5.5 ppm) .
- UV-Vis : π→π* transitions in the thiazole ring yield absorption at 250–280 nm .
- Elemental analysis : Validate C, H, N, S, and Cl content to confirm stoichiometry .
Advanced: How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved for thiazole derivatives?
Ambiguities arise from tautomerism or proton exchange. Mitigation strategies:
- Variable-temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by analyzing peak splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
Basic: What in vitro assays are used to evaluate the antioxidant activity of Thiazole-2,4-diamine derivatives?
Standard assays include:
- DPPH/ABTS radical scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) to quantify free radical neutralization .
- Hydrogen peroxide (H₂O₂) assay : Monitor H₂O₂ reduction via peroxidase-coupled reactions (e.g., FOX reagent) .
- Metal chelation : Track Fe²⁺-ferrozine complex disruption at 562 nm to assess metal-ion binding capacity .
Advanced: How can conflicting antioxidant results (e.g., high DPPH activity but low H₂O₂ scavenging) be interpreted mechanistically?
Discrepancies often reflect structure-activity relationships:
- Electron-donating groups : Methoxy or methyl substituents enhance DPPH activity via radical stabilization but may sterically hinder H₂O₂ interactions .
- Redox potential : Compounds with lower oxidation potentials (cyclic voltammetry) preferentially target H₂O₂ over stable radicals .
- Cellular vs. cell-free systems : Membrane permeability differences (logP >2) affect intracellular antioxidant efficacy .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Refer to hazard codes H302 (harmful if swallowed) and H319 (eye irritation) :
- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/ISO 4849) .
- Ventilation : Use fume hoods for weighing and reactions (P271) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability compared to the free base?
- Solubility : Hydrochloride salt increases aqueous solubility (via ion-dipole interactions) but reduces organic solvent compatibility .
- Stability : Hygroscopicity may accelerate degradation; store desiccated at 2–8°C (P233) .
- Bioavailability : Salt forms enhance dissolution rates in physiological buffers, improving in vitro bioactivity screening .
Basic: What methodologies assess Thiazole-2,4-diamine’s dyeing performance on synthetic fabrics (e.g., nylon)?
- Exhaust dyeing : Immerse nylon fabric in dye baths (pH 4–5, 90°C) with levelling agents .
- Color fastness : Test wash fastness (ISO 105-C06) and light fastness (ISO 105-B02) .
- UV-Vis spectroscopy : Quantify dye uptake via λmax absorbance (e.g., 450–550 nm for azo derivatives) .
Advanced: How do substituents on the thiazole ring affect dye-fabric interactions and photostability?
- Electron-withdrawing groups (e.g., Cl) : Improve dye-fabric hydrogen bonding but may reduce photostability via radical formation .
- Sulfonic acid groups : Enhance water solubility and ionic interactions with nylon’s amine groups, improving wash fastness .
- Accelerated aging tests : Expose dyed fabrics to UV-B radiation (315–280 nm) to model photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
